3-(3-Methylphenyl)propan-1-amine
Overview
Description
3-(3-Methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H15N It is a member of the phenylpropylamine class, characterized by a phenyl group attached to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)propan-1-amine can be achieved through several methods. One common approach involves the reduction of 3-(3-Methylphenyl)propan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is carried out under high pressure and temperature using catalysts such as palladium on carbon (Pd/C) or Raney nickel .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents such as LiAlH4 or NaBH4.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-(3-Methylphenyl)propan-1-one or 3-(3-Methylphenyl)propanoic acid.
Reduction: 3-(3-Methylphenyl)propan-1-ol or this compound derivatives.
Substitution: Amides, sulfonamides, and other substituted derivatives.
Scientific Research Applications
3-(3-Methylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with monoamine oxidase (MAO) enzymes, affecting the metabolism of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)propan-1-amine: Similar structure but with a methyl group at the para position.
3-Phenylpropan-1-amine: Lacks the methyl substituent on the phenyl ring.
3-(3-Chlorophenyl)propan-1-amine: Contains a chlorine substituent instead of a methyl group.
Uniqueness
3-(3-Methylphenyl)propan-1-amine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may result in distinct pharmacological and biochemical properties compared to its analogs .
Properties
IUPAC Name |
3-(3-methylphenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZPBNSHVQMWNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506195 | |
Record name | 3-(3-Methylphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104774-85-8 | |
Record name | 3-(3-Methylphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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